(1S)-1,4aβ-Dimethyl-6-methoxy-1,2,3,4,4a,9,10,10aα-octahydrophenanthrene-1β-carbaldehyde (1S)-1,4aβ-Dimethyl-6-methoxy-1,2,3,4,4a,9,10,10aα-octahydrophenanthrene-1β-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 16826-83-8
VCID: VC0102200
InChI: InChI=1S/C18H24O2/c1-17(12-19)9-4-10-18(2)15-11-14(20-3)7-5-13(15)6-8-16(17)18/h5,7,11-12,16H,4,6,8-10H2,1-3H3
SMILES: CC1(CCCC2(C1CCC3=C2C=C(C=C3)OC)C)C=O
Molecular Formula: C18H24O2
Molecular Weight: 272.4 g/mol

(1S)-1,4aβ-Dimethyl-6-methoxy-1,2,3,4,4a,9,10,10aα-octahydrophenanthrene-1β-carbaldehyde

CAS No.: 16826-83-8

Main Products

VCID: VC0102200

Molecular Formula: C18H24O2

Molecular Weight: 272.4 g/mol

(1S)-1,4aβ-Dimethyl-6-methoxy-1,2,3,4,4a,9,10,10aα-octahydrophenanthrene-1β-carbaldehyde - 16826-83-8

CAS No. 16826-83-8
Product Name (1S)-1,4aβ-Dimethyl-6-methoxy-1,2,3,4,4a,9,10,10aα-octahydrophenanthrene-1β-carbaldehyde
Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
IUPAC Name 6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbaldehyde
Standard InChI InChI=1S/C18H24O2/c1-17(12-19)9-4-10-18(2)15-11-14(20-3)7-5-13(15)6-8-16(17)18/h5,7,11-12,16H,4,6,8-10H2,1-3H3
Standard InChIKey XFBMUCKBDHHVRE-UHFFFAOYSA-N
SMILES CC1(CCCC2(C1CCC3=C2C=C(C=C3)OC)C)C=O
Canonical SMILES CC1(CCCC2(C1CCC3=C2C=C(C=C3)OC)C)C=O
PubChem Compound 271765
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator